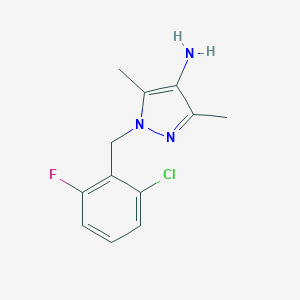
1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the benzyl group, and the amine group would all contribute to its overall structure. The chloro and fluoro substituents on the benzyl group could also influence the compound’s properties by affecting its polarity and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyrazole ring, the benzyl group, and the amine group are all potential sites of reactivity. For example, the amine group could participate in acid-base reactions, while the benzyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the halogenated benzyl group could affect its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis of Heterocycles
One of the key applications involves the Facile and Regioselective Synthesis of substituted 1H-Pyrazolo[3,4-b]quinolines (PQ) from 2-Fluorobenzaldehydes and 1H-Pyrazol-5-amines. This method offers an alternative to non-regioselective procedures, yielding high selectivity and good yields of PQ, which are compounds characterized by high fluorescence intensity and have been tested as emitters for organic light-emitting diodes (Szlachcic et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
The Functionalization of Pyrazoloquinolines significantly impacts the electronic parameters crucial for the fabrication of OLEDs. This synthesis approach addresses the need for high-performance fluorescent materials in developing advanced display and lighting technologies (Szlachcic et al., 2017).
Anticancer Activity
Another remarkable application is found in the Synthesis and Anticancer Activity of new Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. These compounds have shown promising results against the MCF-7 human breast adenocarcinoma cell line, with certain derivatives displaying potent inhibitory activity, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Anti-inflammatory Activities
The Synthesis of 6-Fluorobenzothiazole Substituted Pyrazole Analogues has been reported to exhibit significant antimicrobial and anti-oxidant activities. This underscores the potential of pyrazole derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and reduce oxidative stress (Raparla et al., 2013).
Corrosion Inhibition
Moreover, a DFT Study of New Bipyrazole Derivatives and their potential activity as corrosion inhibitors elucidates the application of these compounds in materials science, particularly in protecting metals against corrosion. Theoretical calculations help in understanding the inhibition efficiency and identifying the active sites of these molecules, offering insights into designing more effective corrosion inhibitors (Wang et al., 2006).
Safety and Hazards
As with any chemical compound, handling “1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and potential for exposure .
Future Directions
The study and application of “1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” could potentially be a subject of future research, particularly if the compound exhibits interesting reactivity or biological activity. Further studies could also explore its synthesis, properties, and potential uses .
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-10(13)4-3-5-11(9)14/h3-5H,6,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZPWFGIFXOESP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

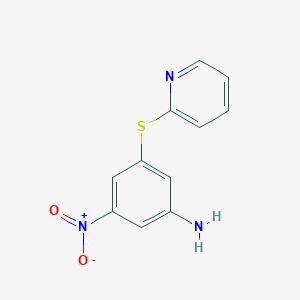
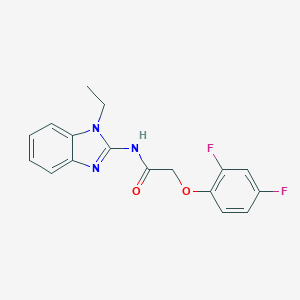
![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)
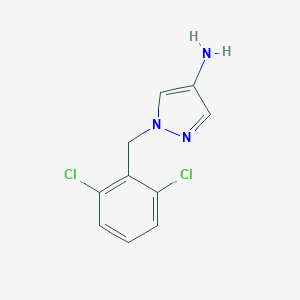
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
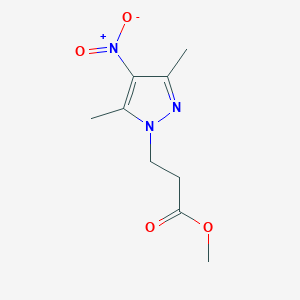
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
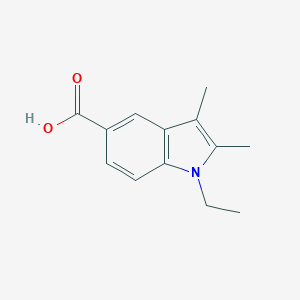

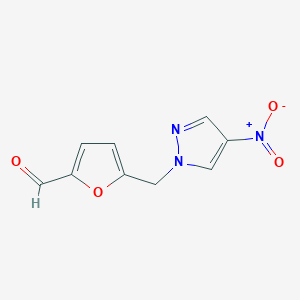
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
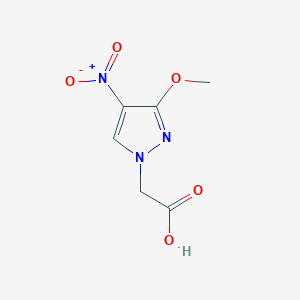
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)